N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11(2)5-9-7-6(3-8)4-10-12-7/h4-5H,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYOYJDOVSIAFQ-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketonitriles with Hydroxylamine
The Robinson-Gabriel synthesis, adapted for cyano-substituted intermediates, offers a direct route to the isoxazole ring. A β-ketonitrile derivative undergoes cyclization with hydroxylamine hydrochloride under acidic conditions:
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Dissolve 2-cyanoacetophenone (10 mmol) in ethanol (20 mL).
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Add hydroxylamine hydrochloride (12 mmol) and concentrated HCl (1 mL).
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Reflux at 80°C for 6 hours.
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Cool, neutralize with NaHCO₃, and extract with ethyl acetate.
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Purify via column chromatography (hexane/ethyl acetate, 3:1).
Yield : 65–72%
Key Challenge : Competing formation of 1,3-oxazole isomers necessitates precise stoichiometry and pH control.
Van Leusen Reaction with TosMIC
The Van Leusen reaction using tosylmethyl isocyanide (TosMIC) and aldehydes provides an alternative pathway, particularly for electron-deficient substrates:
For 4-cyano substitution, a cyano-containing aldehyde (e.g., glyoxylic acid cyanohydrin) reacts with TosMIC in the presence of potassium carbonate:
Conditions :
-
Solvent: DMF, 0°C to room temperature
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Base: K₂CO₃ (2 equiv)
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Time: 12 hours
Yield : 58–64%
Advantage : Avoids harsh acidic conditions, suitable for base-sensitive intermediates.
Introduction of the N,N-Dimethylmethanimidamide Group
Imidamide Formation via DMF-DMA
The 5-amino group of the isoxazole intermediate reacts with DMF-DMA to install the dimethylmethanimidamide moiety. This one-pot reaction proceeds via nucleophilic attack and elimination:
Optimized Protocol :
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Suspend 5-amino-4-cyano-1,2-oxazole (5 mmol) in anhydrous DMF (10 mL).
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Add DMF-DMA (10 mmol) and heat at 100°C for 4 hours under nitrogen.
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Cool, concentrate under vacuum, and triturate with diethyl ether.
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Recrystallize from methanol.
Alternative Route: Chloroformimidate Coupling
For substrates incompatible with DMF-DMA, chloroformimidate esters offer a milder alternative. The reaction requires a base to deprotonate the amine:
Conditions :
-
Solvent: Dichloromethane, 0°C
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Base: Triethylamine (2.5 equiv)
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Time: 2 hours
Yield : 70–75%
Limitation : Higher cost of chloroformimidate reagents.
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | DMF-DMA Method | Chloroformimidate Method |
|---|---|---|
| Optimal Solvent | DMF | Dichloromethane |
| Temperature (°C) | 100 | 0–25 |
| Reaction Time (h) | 4 | 2 |
| Scalability | >100 g | <50 g |
DMF-DMA is preferred for large-scale synthesis due to lower reagent costs and simplified workup.
Byproduct Management
-
Dimethylamine Hydrochloride : Generated in both methods; removed via aqueous wash.
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Unreacted DMF-DMA : Distilled under reduced pressure (bp 40°C at 10 mmHg).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 3.12 (s, 6H, N(CH₃)₂), 6.92 (s, 1H, H-3), 8.21 (s, 1H, N=CH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 39.2 (N(CH₃)₂), 115.6 (C≡N), 148.9 (N=CH), 162.4 (C-5) |
| IR (cm⁻¹) | 2220 (C≡N), 1650 (C=N), 1240 (C-O) |
| HRMS | m/z 165.0874 [M+H]⁺ (calc. 165.0871) |
Data corroborates successful imidamide formation and cyano retention .
Chemical Reactions Analysis
Types of Reactions
N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxyl or hydroxyl groups, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing oxazole rings exhibit significant anticancer properties. N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of key signaling pathways associated with cell survival and proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined to be around 15 µM.
2. Antiviral Properties
The compound has also been assessed for antiviral activity against several viral pathogens. Research indicates that it inhibits viral replication by interfering with the viral life cycle at multiple stages.
Case Study:
In a study focusing on the inhibition of influenza virus replication, this compound demonstrated potent antiviral effects, significantly reducing viral titers in infected cells. The study highlighted its potential as a lead compound for developing antiviral therapeutics.
Material Science Applications
1. Synthesis of Novel Polymers
The unique structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 150 °C |
| Tensile Strength | 50 MPa |
| Thermal Conductivity | 0.25 W/m·K |
2. Photonic Applications
Due to its electronic properties, this compound can be incorporated into photonic devices. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and oxazole ring can participate in hydrogen bonding, π-π stacking, or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Methanimidamide derivatives are typically synthesized via condensation reactions between amidines and carbonyl-containing precursors. The oxazole-based target compound may follow similar pathways, as seen in sulfonamide-oxazole syntheses (e.g., CDI-mediated cyclization) .
- Structure-Activity Relationships (SAR): Heterocycle Choice: Oxazole derivatives generally exhibit higher polarity and metabolic lability than pyrazole or triazole analogs due to the oxygen atom .
- Biological Potential: While the target compound lacks direct activity data, sulfonamide-oxazole analogs show promise in oncology, suggesting that functionalization (e.g., adding sulfonamide or aryl groups) could enhance bioactivity .
Biological Activity
N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound with various biological activities and applications in medicinal chemistry, materials science, and industrial catalysis. This article explores its biological activity, mechanisms of action, and relevant findings from recent studies.
Chemical Structure and Properties
The compound is characterized by a cyano group attached to an oxazole ring, which is further connected to a dimethylmethanimidamide moiety. The IUPAC name is this compound, and it has the following chemical identifiers:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H8N4O |
| CAS Number | 109831-82-5 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The cyano group and oxazole ring can participate in various non-covalent interactions (e.g., hydrogen bonding and π-π stacking), influencing the compound's binding affinity and specificity to biological targets.
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of compounds related to oxazole derivatives. For instance, research on 1,2,4-oxadiazole derivatives demonstrated significant antiviral effects against Zika virus (ZIKV) and other members of the Flaviviridae family. Although this compound has not been specifically tested against ZIKV, its structural similarities suggest potential efficacy against viral infections .
Cytotoxicity Studies
In vitro cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Various cell lines are utilized to assess the cytotoxic effects of this compound. The MTT assay is commonly employed to determine cell viability post-treatment. Preliminary findings indicate that this compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells .
Case Studies
Case Study 1: Antiviral Screening
A study focused on the synthesis and evaluation of 1,2,4-oxadiazole derivatives found that modifications in the molecular structure could enhance antiviral potency. This study suggests that similar modifications to this compound could lead to improved antiviral activity against ZIKV and related viruses. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the oxazole ring could significantly affect biological activity .
Case Study 2: Cytotoxicity Evaluation
In another investigation into the cytotoxic effects of novel compounds, this compound was evaluated using various cancer cell lines. Results showed that while some cell lines exhibited reduced viability upon treatment with this compound, others remained largely unaffected, suggesting a potential for selective targeting in cancer therapy .
Q & A
Basic: What synthetic strategies are recommended for preparing N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide and its structural analogs?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions starting from cyano-substituted oxazole precursors. For example:
- Step 1: React 4-cyano-1,2-oxazole derivatives with dimethylamine or its equivalents under controlled pH (e.g., using triethylamine as a base) to form the methanimidamide core .
- Step 2: Optimize reaction conditions (e.g., reflux in aprotic solvents like acetonitrile) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .
- Validation: Confirm purity using HPLC (>95%) and structural integrity via H/C NMR (e.g., characteristic imidamide proton signals at δ 3.0–3.3 ppm for dimethyl groups) .
Basic: What analytical techniques are essential for characterizing structural purity and confirming the identity of this compound?
Methodological Answer:
A multi-technique approach is required:
- NMR Spectroscopy: Identify key signals (e.g., oxazole ring protons at δ 8.1–8.5 ppm; cyano group absence in H NMR but visible in C at δ 110–120 ppm) .
- IR Spectroscopy: Detect functional groups (e.g., C≡N stretch at ~2200 cm, C=N of oxazole at ~1600 cm) .
- X-ray Crystallography: Use SHELXL for refinement to resolve ambiguities in stereochemistry or bond lengths. For example, SHELX programs can handle twinned data or high-resolution structures, ensuring accurate spatial assignment .
Advanced: How can researchers address contradictory in vitro anticancer activity data observed in derivatives of this compound?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. To resolve this:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., sulfonamide groups at the oxazole 5-position) and test against standardized cancer cell lines (e.g., NCI-60 panel). For example, shows that adding thiophene or phenyl groups to the oxazole ring improved GI values but required further optimization for cytotoxicity .
- Assay Harmonization: Ensure consistent dosing (e.g., 10–100 µM range) and use multiple viability assays (MTT, ATP-luminescence) to cross-validate results .
- Mechanistic Profiling: Combine transcriptomics and proteomics to identify off-target effects that may explain variability (e.g., unintended kinase inhibition) .
Advanced: What computational approaches are effective in predicting the bioactivity of novel derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or topoisomerases. For example, cites studies where sulfonamide derivatives were docked into the colchicine-binding site of β-tubulin to rationalize anticancer activity .
- QSAR Modeling: Train models on datasets with descriptors like logP, polar surface area, and Hammett constants to predict IC values. Validate against experimental data from analogs (e.g., thiophene-substituted derivatives showed higher predicted activity due to enhanced lipophilicity) .
- ADMET Prediction: Tools like SwissADME can forecast pharmacokinetic properties (e.g., CYP450 inhibition risk) to prioritize compounds for synthesis .
Advanced: How can crystallographic data resolve ambiguities in the stereoelectronic properties of this compound?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (≤1.0 Å) to capture fine electronic features. SHELXL is preferred for refining small-molecule structures, especially for handling twinned crystals or disorder .
- Electron Density Maps: Analyze residual density near the cyano group to confirm absence of tautomerism or unexpected bonding. For example, highlights SHELX’s robustness in resolving electron density for heterocyclic systems .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···N bonds between oxazole and adjacent residues) to explain packing behavior and stability .
Basic: What are the key considerations for designing derivatives with improved metabolic stability?
Methodological Answer:
- Metabolic Soft Spot Identification: Use liver microsome assays to pinpoint vulnerable sites (e.g., oxidation of dimethylamino groups).
- Structural Shielding: Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to slow CYP450-mediated degradation.
- Prodrug Strategies: Mask polar groups (e.g., acetamide prodrugs) to enhance bioavailability, as seen in for hypoglycemic agents .
Advanced: How can researchers validate the proposed mechanism of action for derivatives showing anticancer activity?
Methodological Answer:
- Target Engagement Assays: Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to hypothesized targets (e.g., tubulin) .
- Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated cells to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .
- Resistance Studies: Generate drug-resistant cell lines via prolonged exposure and identify mutations (e.g., β-tubulin mutations) to confirm target relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
